N4-(7-Chloro-2-styrylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine
CAS No.:
Cat. No.: VC15721131
Molecular Formula: C25H31ClN4
Molecular Weight: 423.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H31ClN4 |
|---|---|
| Molecular Weight | 423.0 g/mol |
| IUPAC Name | 4-N-[7-chloro-2-[(E)-2-phenylethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
| Standard InChI | InChI=1S/C25H31ClN4/c1-4-30(5-2)17-9-10-19(3)27-25-22-15-14-21(26)18-23(22)28-24(29-25)16-13-20-11-7-6-8-12-20/h6-8,11-16,18-19H,4-5,9-10,17H2,1-3H3,(H,27,28,29)/b16-13+ |
| Standard InChI Key | JOQGBAQMZAEQDR-DTQAZKPQSA-N |
| Isomeric SMILES | CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=CC=CC=C3 |
| Canonical SMILES | CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 4-N-[7-chloro-2-[(E)-2-phenylethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine, reflects its three key structural domains:
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A 7-chloroquinazoline core providing a planar aromatic system.
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An (E)-styryl group at position 2, enabling π-π interactions with biological targets.
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A N1,N1-diethylpentane-1,4-diamine side chain at position 4, conferring solubility and potential hydrogen-bonding capacity.
Key identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC=CC=C3 |
| Isomeric SMILES | CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=CC=CC=C3 |
| InChI Key | JOQGBAQMZAEQDR-DTQAZKPQSA-N |
| PubChem CID | 5897428 |
The stereochemistry of the styryl group (E-configuration) and the chiral center in the pentane-diamine side chain are critical for target engagement .
Synthesis and Structural Modifications
General Synthetic Strategy
While explicit synthetic protocols remain undisclosed, the compound’s structure suggests a multi-step approach involving:
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Quinazoline Core Formation: Cyclization of anthranilic acid derivatives with nitriles or amides under acidic conditions.
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Styryl Group Introduction: Heck coupling or condensation reactions between 2-chloroquinazoline and benzaldehyde derivatives.
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Side Chain Attachment: Nucleophilic substitution at position 4 of the quinazoline using diethylpentane-diamine precursors.
Reagents such as POCl3 (for chlorination) and palladium catalysts (for coupling reactions) are likely employed. The racemic mixture resulting from the chiral amine side chain necessitates resolution techniques for enantiopure production .
Biological Activity and Kinase Inhibition
CaMKIIδ Inhibition
In a landmark study, a quinazoline analog (KIN-1) inhibited CaMKIIδ with an IC50 of 5–22 μM, demonstrating selectivity over 337 tested kinases . Key findings include:
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Top Targets: CaMKIIδ and CaMKIIγ (IC50: 5 μM and 8 μM, respectively).
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Selectivity Profile: 25 kinases inhibited at IC50 < 22 μM, with CaMKII isoforms ranking highest.
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Structure-Activity Relationship (SAR):
Molecular Basis of Inhibition
Molecular dynamics simulations (100 ns) revealed:
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Key Interactions:
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Van der Waals contacts between the quinazoline core and Val-45, Ala-46.
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Electrostatic interactions between the protonated amine and Asp-157.
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Conformational Dynamics:
Computational Insights and Binding Energetics
MM-GBSA Free Energy Analysis
End-point free energy calculations for enantiomers and derivatives yielded:
| Compound (Configuration) | ΔE VDW (kcal/mol) | ΔE ELE (kcal/mol) | ΔG MM-GBSA (kcal/mol) |
|---|---|---|---|
| (R)-KIN-1 | -42.8 ± 0.3 | -160.7 ± 1.4 | -14.2 ± 0.5 |
| (S)-KIN-1 | -44.0 ± 0.3 | -163.5 ± 1.5 | -14.8 ± 0.5 |
| KIN-281 (S) | -51.0 ± 0.3 | -180.8 ± 0.9 | -23.1 ± 0.5 |
The S-enantiomer exhibited stronger correlations (Spearman’s ρ = 0.85) between calculated ΔG and experimental activity, suggesting superior binding .
Binding Pose Validation
Comparative analysis with PDB structures (e.g., 4OBO, 3QKM) confirmed the quinazoline orientation mimics ATP-competitive inhibitors:
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The quinazoline N1 hydrogen-bonds with the kinase hinge region.
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The styryl group occupies a hydrophobic cleft adjacent to the gatekeeper residue .
Challenges and Future Directions
Optimizing Pharmacokinetics
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Solubility: The logP of 4.2 (predicted) indicates poor aqueous solubility, necessitating prodrug strategies.
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Metabolic Stability: Oxidative metabolism of the styryl group may limit half-life, requiring deuterium substitution or fluorination.
Enhancing Selectivity
Cryo-EM or X-ray crystallography could guide structure-based design to minimize off-target effects on kinases like PIM1 and FLT3 .
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